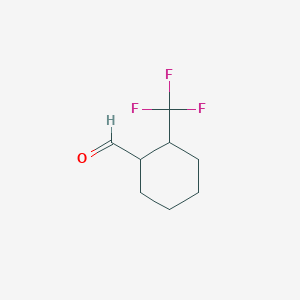![molecular formula C7H10Cl3N3S B15303419 N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethylguanidine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride typically involves the reaction of 2,5-dichlorothiophene with ethylguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives. These products can be further utilized in different applications depending on their chemical properties .
Applications De Recherche Scientifique
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride include other thiophene derivatives and guanidine-containing compounds. Examples include:
- N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide
- N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrobromide
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiophene ring and the presence of the ethylguanidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10Cl3N3S |
|---|---|
Poids moléculaire |
274.6 g/mol |
Nom IUPAC |
2-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C7H9Cl2N3S.ClH/c8-5-3-4(6(9)13-5)1-2-12-7(10)11;/h3H,1-2H2,(H4,10,11,12);1H |
Clé InChI |
GOCHREUZNQZVSE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1CCN=C(N)N)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)







![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
